

A Technical Guide to the Synthesis of Noribogaine Hydrochloride from Ibogaine

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Compound of Interest

Compound Name: Noribogaine hydrochloride

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This whitepaper provides a detailed technical overview of the synthesis of **noribogaine hydrochloride** from its parent compound, ibogaine. Noribogaine, or 12-hydroxyibogamine, is the primary active metabolite of ibogaine and is of significant interest for its potential therapeutic applications, distinct from the parent alkaloid.^{[1][2][3]} A critical challenge in this synthesis is the removal of the precursor, ibogaine, a Schedule I controlled substance with known hallucinogenic properties, to ensure the purity and safety of the final product.^{[4][5]}

The primary synthetic route involves the O-demethylation of ibogaine, converting the methoxy group at the C-12 position into a hydroxyl group.^{[1][6][7][8][9]} This guide details the common laboratory procedures for this conversion, subsequent purification, and final salt formation.

Quantitative and Physicochemical Data

The structural difference between ibogaine and its metabolite noribogaine lies in the substitution at the C-12 position of the indole ring: ibogaine possesses a methoxy group (-OCH₃), whereas noribogaine has a hydroxyl group (-OH).^[1] This seemingly minor change results in different pharmacological profiles.

Parameter	Ibogaine Hydrochloride	Noribogaine Hydrochloride
Molecular Formula	$C_{20}H_{26}N_2O \cdot HCl$	$C_{19}H_{24}N_2O \cdot HCl$ [6]
Molecular Weight	346.9 g/mol	332.9 g/mol [10]
CAS Number	5934-55-4	110514-35-7[10]
Primary Action	Complex pharmacology including NMDA receptor antagonism and sigma-2 receptor binding.[9]	Potent serotonin reuptake inhibitor; κ -opioid receptor agonist.[6]
Psychoactive Effects	Oneirogenic/Hallucinogenic	Non-hallucinogenic[4][6]

Experimental Protocols

The following protocols describe a common pathway for the synthesis of **noribogaine hydrochloride** from ibogaine.

Part 1: O-Demethylation of Ibogaine

The most established method for the O-demethylation of ibogaine is the use of boron tribromide (BBr_3) in an inert solvent.[4][6]

Materials and Reagents:

- Ibogaine (free base)
- Boron tribromide (BBr_3)
- Anhydrous methylene chloride (CH_2Cl_2) or 1,2-dichloroethane
- Methanol (MeOH)
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Sodium sulfate (Na_2SO_4) or Magnesium sulfate ($MgSO_4$)

Procedure:

- Preparation: Dissolve ibogaine free base in anhydrous methylene chloride under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath (0 °C).
- Addition of BBr_3 : Slowly add a solution of boron tribromide (typically 1.5 to 3 equivalents) in methylene chloride to the cooled ibogaine solution.
- Reaction: Allow the reaction mixture to stir at room temperature. Reaction times can vary from 1 to 2 hours.^[6] Monitor the reaction progress using thin-layer chromatography (TLC).
- Quenching: After the reaction is complete, cool the mixture again in an ice bath and slowly add methanol to quench the excess BBr_3 and dissolve any precipitated solids.^[6]^[11]
- Work-up:
 - Neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate.
 - Extract the aqueous layer multiple times with methylene chloride.
 - Combine the organic extracts and wash them with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude noribogaine free base.

Part 2: Purification of Noribogaine Free Base

Purification is a critical step to ensure the final product is substantially free of ibogaine.^[11]

Method A: Column Chromatography

- Stationary Phase: Silica gel.
- Mobile Phase: A common eluent system is a mixture of ethyl acetate and hexane (e.g., 50% ethyl acetate in hexane) containing a small amount of a basic modifier like ammonium hydroxide (e.g., 1%) to prevent the amine from streaking on the silica.^[6]
- Procedure: Dissolve the crude noribogaine in a minimal amount of the mobile phase and load it onto a prepared silica gel column. Elute with the mobile phase, collecting fractions

and monitoring by TLC to isolate the pure noribogaine.

Method B: Solid-Support Purification

- This advanced technique involves covalently binding noribogaine to a solid support via its hydroxyl group, using a cleavable linker.
- Unreacted ibogaine, which lacks the hydroxyl group, cannot bind and is washed away.
- The purified noribogaine is then cleaved from the solid support.^[6]^[12] This method can significantly reduce ibogaine contamination to levels acceptable for regulatory standards.^[6]

Part 3: Conversion to Noribogaine Hydrochloride

The final step is the conversion of the purified noribogaine free base to its more stable and water-soluble hydrochloride salt.

Materials and Reagents:

- Purified noribogaine free base
- Anhydrous diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- Anhydrous hydrogen chloride (HCl) solution in diethyl ether (e.g., 2 M or 3 M)

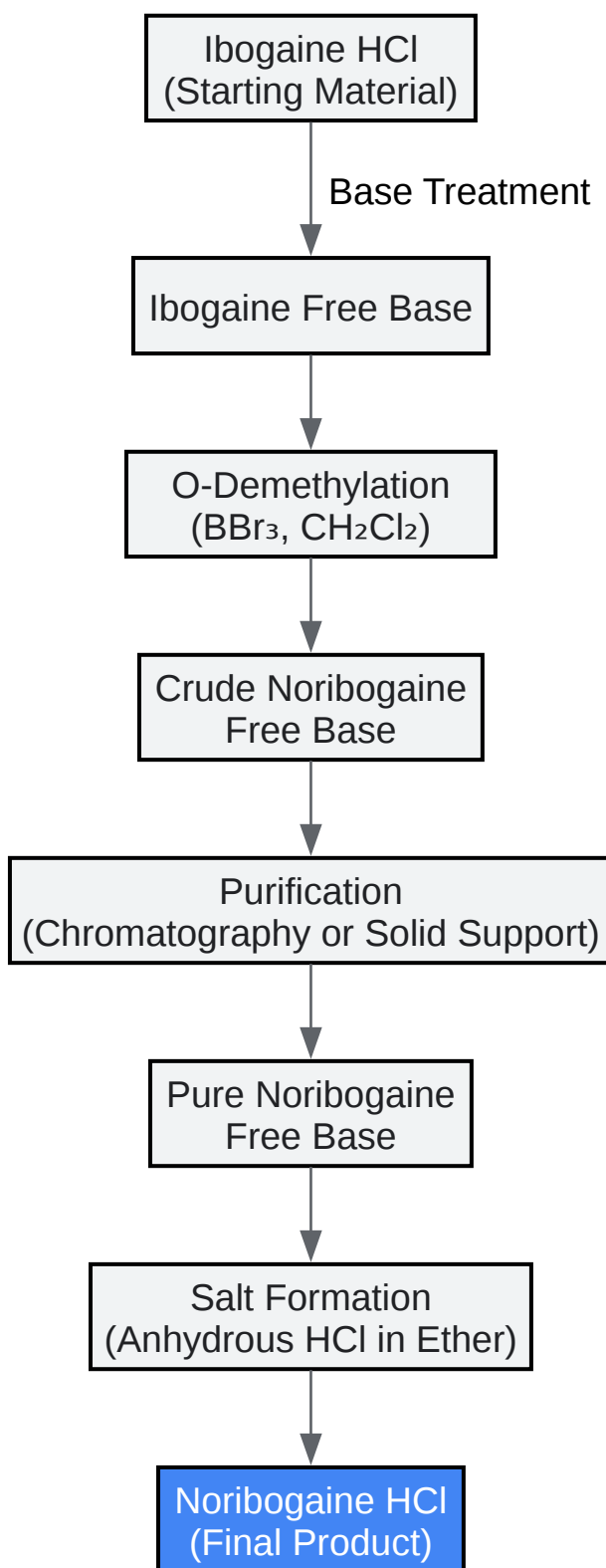
Procedure:

- Dissolve the purified noribogaine free base in a minimal amount of anhydrous diethyl ether.
- Slowly add the anhydrous HCl/ether solution to the noribogaine solution while stirring.
- A white solid, **noribogaine hydrochloride**, will precipitate out of the solution.^[6]
- Collect the precipitate by filtration (e.g., using a Büchner funnel).
- Wash the collected solid with fresh, cold, anhydrous diethyl ether to remove any residual impurities.

- Dry the final product under vacuum to yield pure **noribogaine hydrochloride** as a white solid.[6]

Visualizations

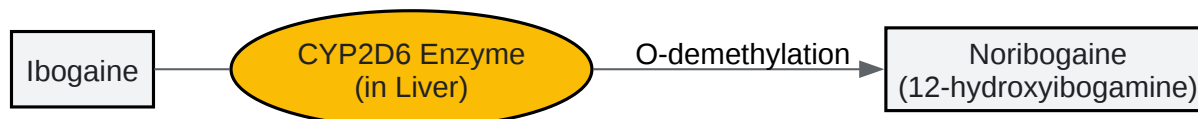
The following diagrams illustrate the chemical transformation and the overall synthesis workflow.



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Caption: Workflow for the synthesis of Noribogaine HCl from Ibogaine HCl.

Caption: The core chemical conversion of Ibogaine to Noribogaine.



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Caption: In-vivo metabolic conversion of Ibogaine to Noribogaine.[7][8]

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